molecular formula C18H18N2O4 B2982444 2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921914-90-1

2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2982444
CAS No.: 921914-90-1
M. Wt: 326.352
InChI Key: FZXOVUCSBIVPBQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds to 2-(2-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has focused on understanding the crystal structures, fluorescence properties, and interaction with other molecules. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that their crystal structures and fluorescence emissions are significantly influenced by protonation and interaction with host molecules Karmakar et al., 2007.

Synthesis Methodologies

The synthesis of complex quinoline derivatives, including those similar to this compound, has been an area of interest due to their potential therapeutic applications. Roberts, Joule, Bros, and Álvarez (1997) reported on the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline, highlighting the utility of these compounds in the formal total syntheses of various natural products Roberts et al., 1997.

Biological Activities

Studies have also explored the biological activities of compounds structurally related to this compound. For instance, Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, evaluating their cytostatic activity in vitro against leukemia and mammary tumor cells Ambros et al., 1988.

Comparative Metabolism Studies

The metabolism of chloroacetamide herbicides, which share functional group similarities with this compound, has been compared in human and rat liver microsomes. Coleman, Linderman, Hodgson, and Rose (2000) discussed the complex metabolic pathways involved, suggesting potential implications for the metabolism of related compounds Coleman et al., 2000.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-4-2-3-5-16(15)24-11-18(22)19-13-7-8-14-12(10-13)6-9-17(21)20-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXOVUCSBIVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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